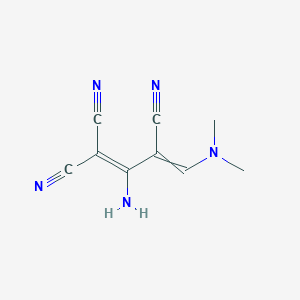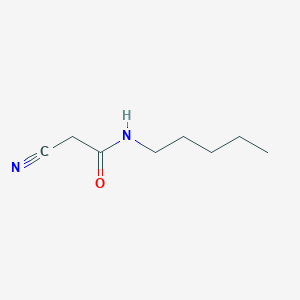
1,3-Butadiene-1,1,3-tricarbonitrile, 2-amino-4-(dimethylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Butadiene-1,1,3-tricarbonitrile, 2-amino-4-(dimethylamino)- is a complex organic compound with the molecular formula C9H9N5. This compound is known for its unique structure, which includes multiple nitrile groups and an amino group, making it a versatile reagent in organic synthesis. It is often used in the development of molecular force fields for molecular dynamics or Monte Carlo simulations of biomolecular systems .
準備方法
Synthetic Routes and Reaction Conditions
1,3-Butadiene-1,1,3-tricarbonitrile, 2-amino-4-(dimethylamino)- can be synthesized through the dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide and acids . The reaction typically involves the following steps:
Dimerization of Malononitrile: Malononitrile is treated with a base to form the dimer, 2-aminoprop-1-ene-1,1,3-tricarbonitrile.
Further Functionalization: The dimer is then functionalized with dimethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH to maximize efficiency.
化学反応の分析
Types of Reactions
1,3-Butadiene-1,1,3-tricarbonitrile, 2-amino-4-(dimethylamino)- undergoes various types of chemical reactions, including:
Cycloaddition: This compound can participate in cycloaddition reactions to form heterocyclic compounds.
Cyclocondensation: It can undergo cyclocondensation reactions to form fused heterocyclic derivatives.
Cascade/Domino/Tandem Reactions: These reactions involve multiple steps that occur in a single reaction vessel, leading to complex products.
Multi-Component Reactions: This compound can react with multiple reagents simultaneously to form diverse products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Electrophiles: Such as aldehydes and ketones.
Bases: Such as sodium hydride and sodium alkoxide.
Acids: Such as hydrochloric acid and sulfuric acid.
Major Products
The major products formed from these reactions include various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, and highly substituted carbocyclic compounds .
科学的研究の応用
1,3-Butadiene-1,1,3-tricarbonitrile, 2-amino-4-(dimethylamino)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biomolecule-ligand complexes and free energy calculations.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of dyes and pigments due to its ability to form colored compounds.
作用機序
The mechanism of action of 1,3-Butadiene-1,1,3-tricarbonitrile, 2-amino-4-(dimethylamino)- involves its interaction with various molecular targets and pathways. The compound’s multiple nitrile groups and amino group allow it to participate in a variety of chemical reactions, making it a versatile reagent in organic synthesis. Its high reactivity and ability to form stable complexes with other molecules make it an effective tool in molecular dynamics and drug design .
類似化合物との比較
Similar Compounds
2-Amino-1,1,3-tricyanopropene: Similar in structure but lacks the dimethylamino group.
2-Amino-4-(4-hydroxyphenyl)-1,3-butadiene-1,1,3-tricarbonitrile: Contains a hydroxyphenyl group instead of a dimethylamino group.
Uniqueness
1,3-Butadiene-1,1,3-tricarbonitrile, 2-amino-4-(dimethylamino)- is unique due to its combination of multiple nitrile groups and a dimethylamino group, which provides it with high reactivity and versatility in various chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules and in the study of biomolecular systems .
特性
IUPAC Name |
2-amino-4-(dimethylamino)buta-1,3-diene-1,1,3-tricarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5/c1-14(2)6-8(5-12)9(13)7(3-10)4-11/h6H,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERURPZPVDXIKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=C(C#N)C#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408599 |
Source


|
| Record name | 1,3-Butadiene-1,1,3-tricarbonitrile, 2-amino-4-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112556-64-6 |
Source


|
| Record name | 1,3-Butadiene-1,1,3-tricarbonitrile, 2-amino-4-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid](/img/structure/B1276833.png)


![Amino[4-(methylsulfanyl)phenyl]acetic acid](/img/structure/B1276839.png)


![4-allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276850.png)


